![molecular formula C19H16N4O3S B4729383 2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4729383.png)
2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone
Descripción general
Descripción
2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'ATPTO' and has a molecular formula of C19H16N4O2S.
Mecanismo De Acción
The mechanism of action of ATPTO is not yet fully understood. However, it is believed that the compound exerts its antimicrobial activity by inhibiting the growth of bacteria and fungi through the disruption of their cell membrane integrity.
Biochemical and Physiological Effects
ATPTO has been found to exhibit various biochemical and physiological effects. In addition to its antimicrobial activity, it has also been shown to exhibit anti-inflammatory and antioxidant properties. These properties make it a potential candidate for the development of new anti-inflammatory and antioxidant agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using ATPTO in lab experiments is its potent antimicrobial activity. This property makes it an excellent candidate for testing against various strains of bacteria and fungi. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of ATPTO. One of the significant future directions is the development of new antibacterial and antifungal agents based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of ATPTO and its potential applications in other scientific fields, such as anti-inflammatory and antioxidant agents.
Conclusion
In conclusion, 2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method involves the reaction of 4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol with 1-bromo-1-phenylethane in the presence of a base. ATPTO has been extensively studied for its potential applications in medicinal chemistry, and it has been found to exhibit potent antimicrobial, anti-inflammatory, and antioxidant properties. The future directions for the study of ATPTO include the development of new antibacterial and antifungal agents and further studies to fully understand its mechanism of action and potential applications in other scientific fields.
Aplicaciones Científicas De Investigación
ATPTO has been extensively studied for its potential applications in various scientific fields. One of the significant applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent antimicrobial activity against various strains of bacteria and fungi, making it a potential candidate for the development of new antibacterial and antifungal agents.
Propiedades
IUPAC Name |
2-[[5-(3-nitrophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-2-11-22-18(15-9-6-10-16(12-15)23(25)26)20-21-19(22)27-13-17(24)14-7-4-3-5-8-14/h2-10,12H,1,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJWVSFIZIQJRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-chlorophenyl)-4-{[(4-fluorophenyl)amino]carbonyl}-2-phenylisoxazolidine-5-carboxylic acid](/img/structure/B4729304.png)
![butyl 4-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B4729314.png)

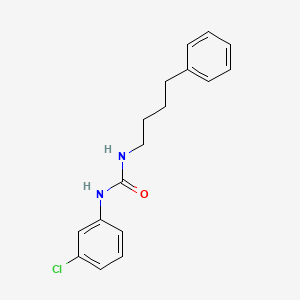
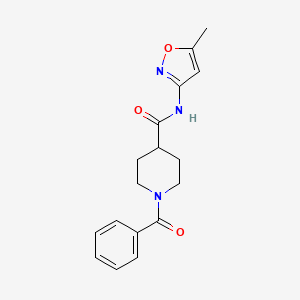
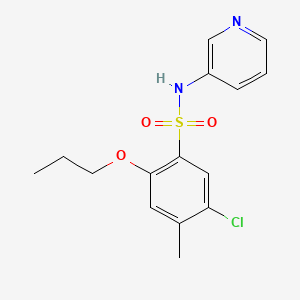
![4-{[3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}morpholine](/img/structure/B4729339.png)
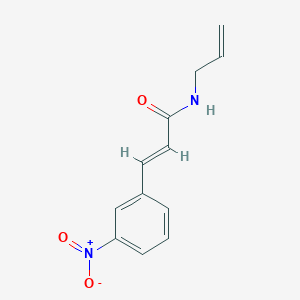
![6-(2,4-dichlorophenyl)-3-methyl-7-[(1-methyl-1H-pyrazol-4-yl)methylene]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4729355.png)
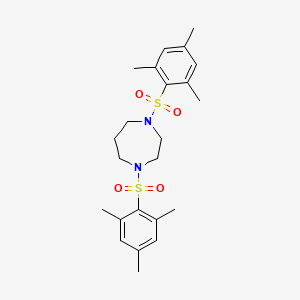
![N-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B4729366.png)
![7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B4729368.png)

![4-(2-bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B4729385.png)